4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
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Description
4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C25H30N4O3S and its molecular weight is 466.6. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties and Environmental Fate
Research on similar synthetic phenolic antioxidants (SPAs) has indicated their widespread use in industrial applications to prolong product shelf life by retarding oxidative reactions. Studies have shown that SPAs, including related compounds, have been detected in various environmental matrices and are associated with human exposure through food intake, dust ingestion, and the use of personal care products. The research calls for the development of SPAs with lower toxicity and environmental impact, highlighting a potential application area for 4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide in creating safer antioxidants (Liu & Mabury, 2020).
Anticancer and Antimicrobial Applications
A novel series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, has been identified for their potent anticancer properties, often exceeding those of contemporary anticancer drugs. These compounds, which share structural similarities with this compound, exhibit tumour-selective toxicity and the ability to modulate multi-drug resistance, making them promising candidates for antineoplastic agents. This research area underscores the potential of this compound in cancer treatment and drug resistance modulation (Hossain et al., 2020).
Properties
IUPAC Name |
4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-2-3-19-32-22-11-13-23(14-12-22)33(30,31)28-21-9-7-20(8-10-21)24-15-16-25(27-26-24)29-17-5-4-6-18-29/h7-16,28H,2-6,17-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDKENDIEMJHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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